molecular formula C16H24N2O4S B5881068 N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide

N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide

Cat. No. B5881068
M. Wt: 340.4 g/mol
InChI Key: DMLYOKYDCFSAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide, also known as MPSP, is a chemical compound that belongs to the class of sulfonylureas. MPSP has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide involves the activation of ATP-sensitive potassium channels (KATP) in pancreatic beta cells, which leads to the depolarization of the cell membrane and the subsequent influx of calcium ions. This increase in calcium ions triggers the release of insulin from the beta cells. In cancer cells, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. In inflammation, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been shown to have several biochemical and physiological effects. In diabetes, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide increases insulin secretion and improves glucose tolerance. In cancer, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide induces apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells. In inflammation, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide reduces the production of pro-inflammatory cytokines and chemokines, which leads to a decrease in the severity of inflammation.

Advantages and Limitations for Lab Experiments

N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been extensively studied in animal models, and its mechanism of action is well understood. However, there are also some limitations to using N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in lab experiments. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has not been studied extensively in human subjects, and its safety and efficacy in humans are not well established. Additionally, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide. In diabetes, future studies could focus on the safety and efficacy of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in human subjects, as well as the potential use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in combination with other diabetes medications. In cancer, future studies could investigate the use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in combination with chemotherapy or radiation therapy, as well as the potential use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in other types of cancer. In inflammation, future studies could explore the use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in other inflammatory diseases, such as arthritis or inflammatory bowel disease. Additionally, future studies could investigate the potential off-target effects of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide and develop more specific analogs of the compound.

Synthesis Methods

The synthesis method of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with piperidine, followed by reduction with lithium aluminum hydride and acylation with 2-methylpropanoyl chloride. The final product is obtained after purification by column chromatography. The yield of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide is around 50%, and the purity is greater than 98%.

Scientific Research Applications

N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. In diabetes, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been shown to stimulate insulin secretion from pancreatic beta cells and improve glucose tolerance in animal models. In cancer, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the severity of inflammation.

properties

IUPAC Name

N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12(2)16(19)17-13-7-8-14(22-3)15(11-13)23(20,21)18-9-5-4-6-10-18/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLYOKYDCFSAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-2-methylpropanamide

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